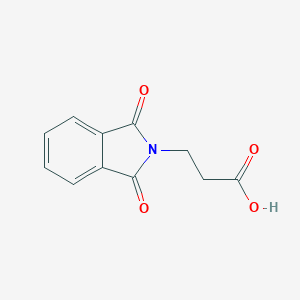
5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine
Vue d'ensemble
Description
5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, also known as MMAI, is a drug developed in the 1990s . It belongs to the indane family of molecules . It is a derivative of 2,3-Dihydro-5-methoxy-6-methyl-1H-inden-2-amine Hydrochloride, which is a highly selective serotonin releasing agent and produces entactogen effects .
Synthesis Analysis
The synthesis of aminoindanes, including 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, can be achieved using indanone, indene, or after intramolecular cyclization of the acyl chloride derivative of 3-phenyl-2-propanoic acid .Molecular Structure Analysis
The molecular formula of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine is C10H13NO . The molecular weight is 163.22 g/mol .Physical And Chemical Properties Analysis
The boiling point of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine is predicted to be 277.6±40.0 °C, and its density is predicted to be 1.087±0.06 g/cm3 . The pKa is predicted to be 9.33±0.20 .Applications De Recherche Scientifique
Antimicrobial Activity
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, through its derivatives and related compounds, demonstrates potential in antimicrobial applications. Georgiadis (1976) synthesized derivatives exhibiting significant antimicrobial activity. This was achieved through a Michael type addition of an amine, followed by reduction with LiAlH4, producing compounds that retained activity even after reduction (Georgiadis, 1976).
Antiviral Agents
Botta et al. (1994) explored the synthesis of pyrimidine derivatives related to 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, revealing their properties as acylating agents and inhibitors of DNA glycosylases. These derivatives showed inhibitory activity against human and herpetic DNA glycosylases, indicating potential antiviral applications (Botta et al., 1994).
Synthesis and Biological Activities
Further research into related compounds synthesized from 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine has led to the discovery of novel compounds with biological activities. Gul et al. (2019) synthesized new Mannich bases with potential cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).
Corrosion Inhibition
Verma et al. (2015) demonstrated the application of derivatives in corrosion inhibition. They synthesized 2-aminobenzene-1,3-dicarbonitriles derivatives, showing significant inhibition efficiency on mild steel in acidic conditions (Verma et al., 2015).
Pharmaceutical Characterization
The compound and its derivatives have been investigated for their pharmacological properties. Di Stefano et al. (2005) synthesized derivatives as D2-like dopamine receptor agonists, expanding our understanding of the significance of structural modifications in medicinal chemistry (Di Stefano et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2/h3,6,10H,4-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESVLCTIOAHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(C2)N)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927886 | |
| Record name | 5-Methoxy-6-methyl-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | |
CAS RN |
136468-19-4, 132980-16-6 | |
| Record name | 5-Methoxy-6-methyl-2-aminoindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136468-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-6-methyl-2-aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-6-methyl-2-aminoindane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-6-methyl-2-aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-6-METHYL-2-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF10U4I82P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)






